![molecular formula C18H22N4O3 B2873437 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797329-05-5](/img/structure/B2873437.png)
4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzamide derivatives has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Aplicaciones Científicas De Investigación
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to combat Mycobacterium tuberculosis . These derivatives have shown significant activity against the bacteria, with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .
Anti-Fibrosis Activity
Another important application is in the field of anti-fibrosis . Pyrimidine derivatives, including those similar to 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, have been synthesized and evaluated for their effectiveness against fibrotic diseases . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .
Cytotoxicity Evaluation
The compound has also been evaluated for its cytotoxicity on human cells. This is a crucial step in drug development to ensure that potential therapeutic agents are not toxic to human cells. The derivatives of this compound have been tested on HEK-293 (human embryonic kidney) cells and have been found to be non-toxic, which is a positive indicator for their safety profile .
Molecular Docking Studies
Molecular docking studies: have been conducted to understand the interactions of this compound’s derivatives with biological targets. These studies help in predicting the affinity and activity of the compounds, thereby guiding further modifications to enhance their efficacy .
Synthesis of Novel Heterocyclic Compounds
The compound serves as a building block in the synthesis of novel heterocyclic compounds . These compounds are designed to have potential biological activities and are an important component of medicinal chemistry and chemical biology .
Antimicrobial and Antiviral Activities
While specific studies on 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide are not directly cited, pyrimidine derivatives are generally known for their antimicrobial and antiviral activities . This suggests that the compound could potentially be explored for these applications as well .
Antitumor Properties
Similarly, pyrimidine derivatives are often investigated for their antitumor properties . The structural features of this compound make it a candidate for the development of new antitumor agents, although specific studies on its antitumor activities are not detailed in the provided sources .
Chemical Biology Research
Lastly, this compound can be utilized in chemical biology research to study the biological processes and pathways. Its derivatives can be used as probes or modulators in various biochemical assays to understand the function of biological molecules .
Propiedades
IUPAC Name |
4-ethoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-15-5-3-14(4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYGACVLLWUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.